4-Hexylbenzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC13454919
Molecular Formula: C12H17ClO2S
Molecular Weight: 260.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClO2S |
|---|---|
| Molecular Weight | 260.78 g/mol |
| IUPAC Name | 4-hexylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C12H17ClO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3 |
| Standard InChI Key | URXQPARASYTRFT-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Hexylbenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₁₂H₁₇ClO₂S and a molecular weight of 260.78 g/mol. Its structure consists of a benzene ring substituted with a hexyl chain at the para position and a sulfonyl chloride (-SO₂Cl) group at the ortho position. The IUPAC name is 4-hexylbenzenesulfonyl chloride, and its canonical SMILES representation is CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClO₂S |
| Molecular Weight | 260.78 g/mol |
| IUPAC Name | 4-hexylbenzenesulfonyl chloride |
| CAS Number | Not publicly disclosed |
| SMILES | CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl |
| PubChem CID | 12582786 |
The compound’s reactivity is primarily driven by the electrophilic sulfonyl chloride group, which participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives .
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis of 4-hexylbenzene-1-sulfonyl chloride typically involves a two-step process:
-
Sulfonation: 4-Hexylbenzene reacts with chlorosulfonic acid (ClSO₃H) to form 4-hexylbenzenesulfonic acid.
-
Chlorination: The sulfonic acid intermediate is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the sulfonyl chloride .
A patent describing a high-purity synthesis of analogous benzene sulfonyl chlorides highlights the use of sodium chloride to enhance yield and reduce byproducts . For 4-hexyl derivatives, similar optimizations may involve controlled reaction temperatures (25–30°C) and stoichiometric adjustments to mitigate side reactions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 30°C, 300 rpm | 4-Hexylbenzenesulfonic acid |
| Chlorination | SOCl₂, reflux, 2–4 hours | 4-Hexylbenzene-1-sulfonyl chloride |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s sulfonyl chloride group enables its use in synthesizing sulfonamide drugs, which are pivotal in antimicrobial and antimalarial therapies. A 2016 study demonstrated that sulfone derivatives of analogous structures exhibit antimalarial activity against Plasmodium falciparum (IC₅₀: 1–5 µM) . The hexyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration in central nervous system-targeted drugs .
Material Science Innovations
In photoresponsive materials, 4-hexylbenzene-1-sulfonyl chloride serves as a precursor for arylazo sulfones, which are used in:
-
Photolithography: Light-induced decomposition enables precise patterning in microelectronics .
-
Surfactants: Photoactive surfactants (e.g., 29 and 30 in Figure 4b–c) undergo phase separation under visible light, enabling controlled emulsion polymerization .
Recent Advances and Future Directions
Antimalarial Drug Development
Oxidation of 4-hexylbenzene-1-sulfonyl chloride to sulfones has yielded compounds with enhanced antimalarial efficacy. Structural modifications, such as benzyl ether additions to the hexyl chain, further optimize pharmacokinetic properties .
Sustainable Synthesis Methods
Recent patents emphasize greener protocols using recyclable catalysts (e.g., scandium triflate) and solvent-free conditions to reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume